molecular formula C30H23ClFN5O2S B2532871 N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 865616-58-6

N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2532871
CAS No.: 865616-58-6
M. Wt: 572.06
InChI Key: CPUZOHBRULORMW-UHFFFAOYSA-N
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Description

N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C30H23ClFN5O2S and its molecular weight is 572.06. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of novel derivatives related to this compound, exploring their potential as anti-inflammatory, analgesic, and antimicrobial agents. For instance, Farag et al. (2012) synthesized new quinazolinone derivatives showing promising anti-inflammatory and analgesic activities (Farag et al., 2012). Similarly, Ansari and Khan (2017) prepared novel quinoline-pyrazoline-based coumarinyl thiazole derivatives with significant antimicrobial properties (Ansari & Khan, 2017).

Biological Activity

The cytotoxic activity of some novel sulfonamide derivatives, including structures similar to the compound , was explored by Ghorab et al. (2015), highlighting their potential against breast and colon cancer cell lines (Ghorab et al., 2015). These studies suggest a broad spectrum of biological activities, underscoring the compound's relevance in developing new therapeutic agents.

Structural Studies

Detailed structural analyses have been conducted to understand the molecular framework and interaction mechanisms of such compounds. Dey et al. (2015) performed a structural study on nimesulide triazole derivatives, providing insights into their supramolecular assembly and potential for modification to enhance biological activity (Dey et al., 2015).

Properties

IUPAC Name

N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23ClFN5O2S/c1-40(38,39)36-24-9-5-8-21(16-24)27-18-28(19-10-13-23(32)14-11-19)37(35-27)30-33-26-15-12-22(31)17-25(26)29(34-30)20-6-3-2-4-7-20/h2-17,28,36H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUZOHBRULORMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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